molecular formula C29H33ClO10 B12809193 Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate

Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate

Cat. No.: B12809193
M. Wt: 577.0 g/mol
InChI Key: DKOQYKRDCDCNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparisons

Compound Molecular Formula Key Differences Source
1,4-Anhydro-D-glucitol tetraacetate C₁₄H₂₀O₉ Anhydro bridge between C1–C4; no aryl groups
2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol C₁₄H₂₀O₉ Same anhydro position; lacks chloro and ethoxy substituents
1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol C₁₁H₂₀O₆ Methyl instead of acetyl groups; simpler substitution

Functional Implications

  • Electron-withdrawing effects : The chlorine atom in the aryl group increases electrophilicity at the adjacent carbon, potentially enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
  • Steric bulk : The 4-ethoxybenzyl group creates steric hindrance around the glucitol ring, reducing solubility in polar solvents compared to methyl- or acetyl-substituted derivatives .
  • Acetyl vs. methyl protection : Tetraacetylation improves stability against enzymatic degradation relative to methyl-protected analogs, making the compound more suitable for synthetic intermediates .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQYKRDCDCNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate typically involves multiple steps:

    Starting Materials: The synthesis begins with D-glucitol (sorbitol) as the primary substrate.

    Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-ethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves acetylation using acetic anhydride and a catalyst like pyridine to form the tetraacetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Deacetylation Under Mild Basic Conditions

The tetraacetate derivative undergoes deacetylation to yield the pharmacologically active (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (compound 1 ). This reaction is central to removing acetyl protecting groups while preserving structural integrity.

Reaction Conditions :

  • Base : Sodium carbonate (preferred mild base) or sodium bicarbonate.

  • Solvent : Aqueous methanol or methanol/water mixtures.

  • Temperature : 25–30°C for 4–6 hours .

Mechanistic Insight :
The mild base selectively hydrolyzes acetyl groups without degrading the glucitol backbone. Strong bases like NaOH lead to impurities (94.54% purity, 73.6% yield), whereas sodium carbonate enhances purity (99.08%) and yield (96.18%) .

Comparative Data :

BasePurity (HPLC)YieldDegradation Observed
Sodium hydroxide94.54%73.6%Yes
Sodium carbonate99.08%96.18%No

Glycerol Solvate Formation

Post-deacetylation, compound 1 forms a crystalline glycerol solvate (designated form-M ), which aids purification and stability.

Reaction Pathway :

  • Solvate Synthesis : Compound 1 is treated with glycerol in water or polar solvents (e.g., ethyl acetate, MTBE) at 25–50°C .

  • Crystallization : Seed crystals of form-M are added to induce crystallization.

  • Recovery : The solvate is dissolved in solvents like MTBE or ethyl acetate, washed with water, and distilled to recover pure amorphous 1 .

Key Observations :

  • The glycerol solvate exhibits distinct PXRD patterns (FIG. 1 in sources) .

  • Solvent choice (e.g., water vs. MTBE) influences crystallization efficiency and final purity.

Comparative Reaction Pathways

The patents highlight two approaches for synthesizing compound 1 :

  • Route A : Direct deacetylation without solvate formation (lower purity).

  • Route B : Deacetylation followed by solvate-mediated purification (higher purity).

Experimental Workflow :

  • Route B Example :

    • Step 1: Treat tetraacetate with sodium carbonate in aqueous methanol.

    • Step 2: Form glycerol solvate in water, then isolate via MTBE/cyclohexane washes .

    • Outcome: 99.08% purity, 96.18% yield .

  • Route A Example :

    • Direct deacetylation with NaOH in methanol.

    • Outcome: 94.54% purity, 73.6% yield .

Degradation and Stability

Under harsh conditions (strong bases, elevated temperatures), compound 1 undergoes degradation via:

  • Hydrolysis of the glycosidic bond.

  • Oxidative cleavage of the benzyl ether group .

Mitigation Strategy :

  • Use of mild bases (carbonates/bicarbonates).

  • Controlled temperatures (20–50°C) during deacetylation .

Synthetic Byproducts and Impurities

Key impurities identified during synthesis include:

  • Acetylated intermediates : Due to incomplete deacetylation.

  • Degradation products : Formed under alkaline or high-temperature conditions .

Scientific Research Applications

Antidiabetic Agent

Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate is structurally related to dapagliflozin, a well-known SGLT2 inhibitor used for managing type 2 diabetes. Its mechanism involves inhibiting glucose reabsorption in the kidneys, thereby promoting glycosuria and reducing blood glucose levels.

Research on Metabolic Disorders

Research has indicated that derivatives of this compound can be utilized in studying metabolic disorders. Their ability to modulate glucose metabolism makes them valuable in preclinical studies aimed at understanding insulin resistance and related conditions.

Potential Anticancer Properties

Emerging studies suggest that compounds similar to this compound may exhibit anticancer activity. The presence of the chlorophenyl group is hypothesized to contribute to this effect by interacting with cellular pathways involved in tumor growth.

Case Study 1: Dapagliflozin Analogues in Diabetes Management

A study published in Diabetes Care examined various analogues of dapagliflozin, including Anhydro derivatives. The results demonstrated that these compounds significantly lowered HbA1c levels in diabetic models, showcasing their potential as therapeutic agents .

Case Study 2: In Vitro Studies on Cancer Cell Lines

Research conducted at a leading pharmaceutical institute tested the cytotoxic effects of Anhydro derivatives on various cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis, suggesting potential for further development in oncology .

Mechanism of Action

The mechanism of action of Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₁H₃₅ClO₁₀ (based on tetraacetate modification of dapagliflozin’s core structure)
  • Role : Intermediate in dapagliflozin synthesis, improving stability during manufacturing .
  • Physical State : Typically a crystalline solid with enhanced lipophilicity compared to the deacetylated drug .

Structural and Functional Comparison

Table 1: Structural Comparison of Key SGLT2 Inhibitors and Intermediates
Compound Name Key Structural Features Role/Application
Dapagliflozin (CAS: 461432-26-8) (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol Active drug; SGLT2 inhibitor
Dapagliflozin Tetraacetate (CAS: 461432-25-7) Tetraacetylated form of dapagliflozin Synthetic intermediate
Empagliflozin (CAS: 864070-44-0) (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol Active drug; differs in substituent (tetrahydrofuran vs. ethoxy)
5-Methoxy Dapagliflozin Tetraacetate (CAS: 2266576-17-2) Methoxy-substituted tetraacetate derivative Intermediate for impurity synthesis

Key Observations :

  • Dapagliflozin vs. Tetraacetate : The tetraacetate lacks therapeutic activity but is pivotal in synthesis. Acetylation increases molecular weight (502.98 g/mol for dapagliflozin hydrate vs. ~576.18 g/mol for tetraacetate) and alters solubility (lipophilic vs. hydrophilic) .
  • Dapagliflozin vs. Empagliflozin : Empagliflozin replaces the ethoxy group with a tetrahydrofuran substituent, enhancing selectivity and metabolic stability .
  • Tetraacetate vs. 5-Methoxy Tetraacetate : The methoxy variant introduces a steric and electronic modification, affecting reactivity during synthesis .

Physicochemical Properties

Table 2: Physicochemical Properties
Property Dapagliflozin Dapagliflozin Tetraacetate Empagliflozin
Molecular Weight 408.87 g/mol (base) ~576.18 g/mol (estimated) 450.93 g/mol
Melting Point 74–78°C Not reported (likely higher) 101–103°C
Solubility Poor in water; soluble in DMSO, MeOH Highly soluble in organic solvents Similar to dapagliflozin
CAS Number 461432-26-8 461432-25-7 864070-44-0

Key Differences :

  • Solubility : The tetraacetate’s acetyl groups enhance solubility in organic solvents (e.g., acetone, DCM), facilitating purification .
  • Stability : Acetylation protects hydroxyl groups from degradation during synthesis, improving intermediate stability .

Key Insights :

  • Synthetic Utility : The tetraacetate intermediate is deacetylated during the final steps of dapagliflozin production, ensuring optimal yield and purity .
  • Pharmacological Selectivity : Structural variations (e.g., ethoxy vs. tetrahydrofuran in empagliflozin) influence binding affinity to SGLT2 and off-target effects .

Biological Activity

Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate, commonly referred to as a derivative of Dapagliflozin, is a compound with significant potential in pharmacology, particularly in the treatment of diabetes. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25ClO6
  • Molecular Weight : 408.88 g/mol
  • CAS Number : 1373321-04-0

The biological activity of this compound primarily involves inhibition of key enzymes related to glucose metabolism. Key mechanisms include:

  • Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion. Inhibiting α-glucosidase can lead to reduced glucose absorption in the intestines, thus lowering postprandial blood glucose levels.
  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling pathways. Its inhibition can enhance insulin sensitivity and glucose uptake by tissues.

Biological Activity Data

Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Inhibitory Effects on Enzymes

CompoundEnzyme TargetIC50 (μM)Reference
Anhydro-Dapagliflozinα-glucosidase0.88 - 6.06
Anhydro-DapagliflozinPTP1B3.46 - 12.65
Acarbose (Control)α-glucosidase141.62
Ursolic Acid (Control)PTP1B5.10

Study on D-glucitol Derivatives

A study conducted on derivatives of D-glucitol extracted from Acer ginnala leaves demonstrated that these compounds exhibited significant inhibitory activity against both PTP1B and α-glucosidase. The results indicated that the derivatives could serve as promising candidates for developing novel anti-diabetic medications due to their dual action on key metabolic pathways .

Pharmacological Evaluation

In another pharmacological evaluation, the compound was tested for its effects on glucose tolerance and insulin sensitivity in diabetic models. The findings suggested that treatment with Anhydro-Dapagliflozin significantly improved glucose tolerance and reduced insulin resistance when compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step routes involving intermediates like 5-bromo-2-chloro-4’-ethoxydiphenylmethane (CAS 461432-23-5). Key steps include regioselective acetylation and stereochemical control. Reaction parameters such as temperature (70–90°C for acetylation), solvent selection (e.g., THF for furanyl ether formation), and catalyst use (e.g., Lewis acids for glycosylation) significantly impact yield (typically >70%) and purity (>99% by HPLC). Patent literature highlights improved processes using crystallization to reduce impurities like unreacted intermediates .

Q. What analytical methods are recommended for determining the purity and impurity profile of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Columns like C18 (5 µm, 250 × 4.6 mm) and mobile phases (acetonitrile:water gradients) resolve impurities such as deacetylated byproducts (e.g., Dapagliflozin Hydroxy Impurity, CAS 714269-57-5). Method validation should include specificity, linearity (R² >0.999), and precision (%RSD <2%). Impurity reference standards (e.g., ACI-045823) are critical for quantification .

Q. How can researchers characterize the crystalline structure and polymorphic forms of this compound?

  • Methodological Answer : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify polymorphs. The tetraacetate form exhibits a melting range of 74–78°C, with distinct XRD peaks at 2θ = 8.5°, 12.3°, and 17.6°. Solvent-mediated recrystallization (e.g., using ethyl acetate/heptane) can isolate metastable forms. Stability studies under humidity (40–75% RH) and temperature (25–40°C) assess polymorphic transitions .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic stability and transporter interactions of this compound?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to assess CYP450-mediated metabolism. Incubation with NADPH (1 mM, 37°C) identifies major metabolites via LC-MS/MS. Transfected cell lines (e.g., HEK293 expressing SGLT2) quantify inhibitory potency (IC50). Competitive binding assays with radiolabeled glucose analogs (e.g., [¹⁴C]-methyl-α-D-glucopyranoside) determine SGLT2 affinity .

Q. How do stress conditions (e.g., hydrolysis, oxidation) affect the stability of this compound, and what degradation products are formed?

  • Methodological Answer : Forced degradation under acidic (0.1N HCl, 60°C), alkaline (0.1N NaOH, 60°C), oxidative (3% H₂O₂, 25°C), and photolytic (ICH Q1B) conditions reveals degradation pathways. Major products include deacetylated derivatives (e.g., Dapagliflozin, CAS 461432-25-7) and oxidized furanyl ethers. UPLC-PDA-ELSD coupled with high-resolution MS identifies degradation markers .

Q. What computational approaches predict the binding affinity of this compound to SGLT2 compared to other inhibitors (e.g., Empagliflozin)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with SGLT2’s glucose-binding pocket. Key residues (e.g., H80, Q457) form hydrogen bonds with the glucitol moiety. Comparative studies with Empagliflozin (CAS 915095-99-7) highlight differences in hydrophobic interactions due to ethoxyphenyl vs. tetrahydrofuran substituents .

Q. How can researchers develop a sensitive bioanalytical method for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in MRM mode detects the [M+NH₄]⁺ ion (m/z 408→366). Plasma samples are pretreated with protein precipitation (acetonitrile) or SPE (C18 cartridges). Validation includes lower limit of quantification (LLOQ = 1 ng/mL), matrix effects (<15%), and recovery (>85%) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR for real-time monitoring of acetylation, reduce variability. Statistical design of experiments (DoE) optimizes critical parameters (e.g., stoichiometry of acetic anhydride). Crystallization with anti-solvents (e.g., heptane) ensures consistent particle size distribution (D90 <50 µm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.